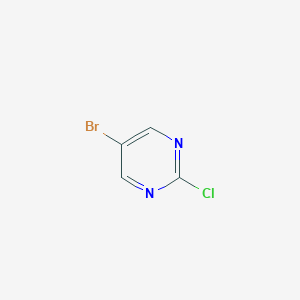

5-Bromo-2-chloropyrimidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGIBDJXEVAVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Record name | 5-bromo-2-chloropyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345731 | |

| Record name | 5-Bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32779-36-5 | |

| Record name | 5-Bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably as a key building block in the production of Macitentan, a dual endothelin receptor antagonist. Its versatile reactivity, stemming from the distinct electronic properties of the pyrimidine (B1678525) ring substituted with two different halogen atoms, makes it a valuable synthon in medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, detailing the underlying reaction mechanisms and providing established experimental protocols. All quantitative data is presented in clear, comparative tables, and reaction pathways are visualized through detailed diagrams.

Core Synthesis Routes and Mechanisms

The synthesis of this compound predominantly commences from 2-hydroxypyrimidine (B189755). The two main strategies involve:

-

Two-Step Synthesis: Bromination of 2-hydroxypyrimidine to yield 5-bromo-2-hydroxypyrimidine (B17364), followed by chlorination.

-

One-Pot/One-Step Synthesis: A streamlined process combining bromination and chlorination in a single reaction vessel.

Route 1: Two-Step Synthesis via Bromination and Subsequent Chlorination

This classical approach offers a high degree of control over each transformation, ensuring high purity of the intermediate and final product.

The initial step involves the electrophilic bromination of 2-hydroxypyrimidine at the C-5 position. The pyrimidine ring itself is electron-deficient; however, the hydroxyl group at the C-2 position exists in tautomeric equilibrium with its pyrimidone form, which is an electron-rich aromatic system, thereby activating the ring for electrophilic substitution, particularly at the electron-rich C-5 position.[1]

A common and effective method for this bromination utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂).[2][3]

Mechanism of Bromination with HBr/H₂O₂:

Hydrogen peroxide acts as an oxidizing agent, converting bromide ions from HBr into molecular bromine (Br₂), which is the active electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Figure 1: Mechanism of Bromination of 2-Hydroxypyrimidine.

The conversion of the hydroxyl group in 5-bromo-2-hydroxypyrimidine to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4] This reaction is often facilitated by the addition of an organic base, like triethylamine (B128534), which acts as a catalyst and acid scavenger.[1]

Mechanism of Chlorination with POCl₃ and Triethylamine:

The reaction is believed to proceed through a mechanism analogous to a Vilsmeier-Haack reaction. The lone pair on the nitrogen of triethylamine attacks the phosphorus atom of POCl₃, making it more electrophilic. The hydroxyl group of the pyrimidone then attacks the activated phosphorus species, forming a phosphate (B84403) ester intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion, with the departure of the phosphate group, yields the final 2-chloro product. The base also neutralizes the HCl generated during the reaction.

Figure 2: Mechanism of Chlorination with POCl₃.

Route 2: One-Step Synthesis from 2-Hydroxypyrimidine

To improve process efficiency and reduce waste, one-step or one-pot methods have been developed. These procedures combine the bromination and chlorination steps without the isolation of the 5-bromo-2-hydroxypyrimidine intermediate.[2][3]

This process typically involves the initial bromination of 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide. Following the completion of the bromination, the chlorinating agent (e.g., phosphorus oxychloride) and a catalytic organic amine are added directly to the reaction mixture to effect the chlorination.[2] The underlying mechanisms for each stage are identical to those described in the two-step synthesis.

Figure 3: Workflow for the One-Step Synthesis.

Data Presentation

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound.

Table 1: Bromination of 2-Hydroxypyrimidine

| Starting Material | Brominating Agent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Hydroxypyrimidine | HBr (20-50 wt%), H₂O₂ (10-50 wt%) | Water | 30-100 | 8-14 | High | [2][3] |

| 2-Hydroxypyrimidine | Tribromopyridine | Toluene (B28343) | 80 | 8 | 80 | [5][6] |

Table 2: Chlorination of 5-Bromo-2-hydroxypyrimidine

| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-2-hydroxypyrimidine | POCl₃ | Triethylamine | Toluene | 80-85 | 6 | High | [1][4] |

| 5-Bromo-2-hydroxypyrimidine | 6 M HCl | Cetyltrimethylammonium chloride | DMF | 40 | 12 | 91 | [5][6] |

| 5-Bromo-2-hydroxypyrimidine | POCl₃ | Dimethylaniline | None (neat) | Reflux | 4 | 75 | [4] |

Experimental Protocols

Protocol 1: Two-Step Synthesis

Step A: Preparation of 5-Bromo-2-hydroxypyrimidine from 2-Hydroxypyrimidine [2][3]

-

To a reaction vessel, add 112.1 g (1 mol) of 2-hydroxypyrimidine.

-

Add 462.3 g of 35 wt% hydrobromic acid (2 mol of HBr).

-

Add 226.7 g of 30 wt% hydrogen peroxide (2 mol of H₂O₂).

-

Heat the mixture to 40°C and maintain with stirring for 12 hours.

-

After the reaction, cool the mixture to ≤10°C.

-

Filter the resulting solid, wash with cold water, and dry to obtain 5-bromo-2-hydroxypyrimidine.

Step B: Preparation of this compound from 5-Bromo-2-hydroxypyrimidine [1][4]

-

Under a nitrogen atmosphere, charge a reaction flask with 35 g (0.2 mol) of 5-bromo-2-hydroxypyrimidine, 61.3 g (0.4 mol) of phosphorus oxychloride, and 200 mL of toluene.

-

At 35°C, add 40.5 g of triethylamine.

-

Heat the reaction mixture to 80-85°C and stir for 6 hours, monitoring the reaction progress by HPLC.

-

Once the starting material is consumed (less than 2%), cool the reaction mixture.

-

Concentrate the mixture under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.

-

Carefully pour the residue into water at 10°C.

-

Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: One-Step Synthesis from 2-Hydroxypyrimidine[2][3]

-

In a suitable reaction vessel, mix 112.1 g (1 mol) of 2-hydroxypyrimidine with 485.5 g of 50 wt% hydrobromic acid (3 mol of HBr).

-

Add 340 g of 50 wt% hydrogen peroxide (5 mol of H₂O₂).

-

Heat the mixture to 30°C and maintain for 14 hours to form the intermediate 5-bromo-2-hydroxypyrimidine in situ.

-

After the initial reaction, add phosphorus oxychloride and a catalytic amount of an organic amine (e.g., triethylamine or N,N-dimethylaniline).

-

Heat the mixture to facilitate the chlorination reaction.

-

Follow a similar workup procedure as described in Protocol 1, Step B to isolate the final product, this compound.

Conclusion

The synthesis of this compound is a well-established process crucial for the pharmaceutical industry. The choice between a two-step and a one-step synthesis route will depend on the desired scale of production, purity requirements, and process optimization goals. The two-step synthesis allows for greater control and potentially higher purity, while the one-step synthesis offers improved efficiency and reduced waste streams. A thorough understanding of the underlying reaction mechanisms is essential for troubleshooting and further process development. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution | Semantic Scholar [semanticscholar.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

Chemical and physical properties of 5-Bromo-2-chloropyrimidine

An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 32779-36-5), a critical halogenated pyrimidine (B1678525) intermediate in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, presents various experimental protocols for its synthesis, and explores its significant applications, particularly its role as a key building block in the synthesis of the dual endothelin receptor antagonist, Macitentan.[1] Furthermore, this guide outlines the endothelin signaling pathway targeted by Macitentan and provides a logical workflow for its synthesis starting from this compound. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.

Chemical and Physical Properties

This compound is a halogenated pyrimidine analogue that serves as a versatile electrophile in organic synthesis.[1] It typically appears as an off-white to beige or light brown crystalline powder.[1][2][3] The compound's utility in synthesis is enhanced by the differential reactivity of its two halogen substituents, which allows for selective and sequential reactions.[1]

Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 32779-36-5 | [2][4][5][6] |

| Molecular Formula | C₄H₂BrClN₂ | [2][4][5][7] |

| Molecular Weight | 193.43 g/mol | [2][4][5][7] |

| Appearance | Off-white to beige crystalline powder | [1][2] |

| SMILES | Clc1ncc(Br)cn1 | [8][9] |

| InChI Key | XPGIBDJXEVAVTO-UHFFFAOYSA-N | [1][9] |

Physical and Chemical Data

| Property | Value | Reference(s) |

| Melting Point | 73-80 °C | [1][2][4][9][10] |

| Boiling Point | 95 °C at 15 mmHg | [2][10][11] |

| Density | ~1.9 g/cm³ (Predicted) | [1][2][12] |

| Solubility | Insoluble in water; Soluble in organic solvents like Methanol, Ethanol, and Acetone.[2][3] | [2][3][4] |

| pKa | -2.84 (Predicted) | [2][3] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [2][3][8] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes for the preparation of this compound have been reported. Below are detailed protocols for common methods starting from 5-bromo-2-hydroxypyrimidine (B17364).

Protocol 2.1: Synthesis using Phosphorus Oxychloride and Toluene (B28343)

This method involves the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride.

Materials:

-

5-bromo-2-hydroxypyrimidine (35 g, 0.2 mol)

-

Phosphorus oxychloride (61.3 g, 0.4 mol)

-

Toluene (200 mL)

-

Triethylamine (40.5 g)

-

20% Sodium carbonate aqueous solution

Procedure:

-

Under a nitrogen atmosphere, add 35 g of 2-hydroxy-5-bromopyrimidine, 61.3 g of phosphorus oxychloride, and 200 mL of toluene to a reaction flask.[7]

-

At 35 °C, slowly add 40.5 g of triethylamine.[7]

-

Heat the mixture to 80-85 °C and stir for 6 hours. Monitor the reaction progress using HPLC until the starting material is less than 2%.[7]

-

Cool the reaction mixture and concentrate it under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.[7]

-

Carefully pour the concentrated reaction solution into water at 10 °C.[7]

-

Adjust the pH to 8-9 with a 20% aqueous sodium carbonate solution.[7]

-

The crude product can then be purified, for instance, by extraction with an organic solvent, followed by washing, drying, and solvent evaporation.

Protocol 2.2: Synthesis using DMF and Hydrochloric Acid

This protocol provides an alternative chlorination method avoiding the use of phosphorus oxychloride.[13]

Materials:

-

5-bromo-2-hydroxypyrimidine (14 g)

-

N,N-Dimethylformamide (DMF, 280 mL)

-

Cetyltrimethylammonium chloride (5.12 g)

-

6 M Hydrochloric acid (20 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

In a dry 500 mL three-necked flask, add 14 g of 5-bromo-2-hydroxypyrimidine and 280 mL of DMF.[1][7]

-

Begin stirring and add 5.12 g of cetyltrimethylammonium chloride and 20 mL of 6 M hydrochloric acid.[1][7]

-

Place the flask in a 40 °C oil bath and stir for 12 hours.[1][7]

-

Cool the reaction mixture to 0 °C and adjust the pH to 6 with a saturated sodium bicarbonate solution.[1][7]

-

Combine the organic phases, wash once with saturated brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the final product.[1][7] A yield of 91% with a purity of 99.76% has been reported for this method.[7]

Applications in Drug Development

This compound is a valuable intermediate for synthesizing various pharmaceutical compounds, particularly kinase inhibitors and receptor antagonists.[1][2][14][15] Its primary application is as a crucial building block in the production of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1][16]

Role in Macitentan Synthesis

Macitentan's synthesis relies on the selective reactivity of this compound. The synthesis typically involves sequential cross-coupling reactions, where the different reactivities of the chlorine and bromine substituents are exploited to build the complex final molecule. The general workflow involves coupling at the bromine position followed by substitution at the chlorine position.

Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor and smooth muscle mitogen that binds to two receptor subtypes: ETₐ and ETₑ. In pulmonary arterial hypertension, elevated ET-1 levels lead to vasoconstriction, proliferation, fibrosis, and inflammation. Macitentan exerts its therapeutic effect by acting as an antagonist, blocking the binding of ET-1 to both ETₐ and ETₑ receptors.[1] This dual antagonism inhibits the downstream signaling pathways, leading to vasodilation and antiproliferative effects.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 32779-36-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. scbt.com [scbt.com]

- 6. molkem.com [molkem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 32779-36-5|this compound|BLD Pharm [bldpharm.com]

- 9. 5-ブロモ-2-クロロピリミジン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 32779-36-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. This compound | CAS#:32779-36-5 | Chemsrc [chemsrc.com]

- 13. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. CN114591250A - One-step synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-chloropyrimidine, along with a detailed experimental protocol for its synthesis. Intended for researchers, scientists, and professionals in drug development, this document summarizes key data and methodologies to facilitate its application in the laboratory.

Molecular Structure and Properties

This compound is a halogenated pyrimidine (B1678525) derivative widely utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structure features a pyrimidine ring substituted with a bromine atom at the 5th position and a chlorine atom at the 2nd position. This arrangement of reactive sites makes it a versatile intermediate for introducing the pyrimidine scaffold into more complex molecules.[2] It is notably used as an intermediate in the synthesis of macitentan, an endothelin receptor antagonist.[2][3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₄H₂BrClN₂[2][5][6] |

| Molecular Weight | 193.43 g/mol [2][5][6] |

| CAS Number | 32779-36-5[5][6] |

| Appearance | Off-white to beige crystalline powder/solid[2][3][7] |

| Melting Point | 73-80 °C[7] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; practically insoluble in water.[1] |

| SMILES | Clc1ncc(Br)cn1 or C1=C(Br)C=NC(=N1)Cl[5] |

| InChI Key | XPGIBDJXEVAVTO-UHFFFAOYSA-N |

Experimental Protocols

The reactivity of the chloro and bromo substituents on the pyrimidine ring allows for selective functionalization, making this compound a valuable precursor in medicinal chemistry.[2] Below is a detailed protocol for its synthesis.

Synthesis of this compound from 5-Bromo-2-hydroxypyrimidine (B17364) [2]

This procedure outlines the conversion of 5-bromo-2-hydroxypyrimidine to this compound using phosphoryl chloride.

Materials:

-

5-bromo-2-hydroxypyrimidine (30 g, 0.17 mol)

-

Phosphoryl chloride (POCl₃) (225 mL, 2.4 mol, 1.4 eq.)

-

Dimethylaniline (7.5 mL)

-

Ice water

-

Diethyl ether

-

Reaction flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

A mixture of 5-bromo-2-hydroxypyrimidine (30 g) and dimethylaniline (7.5 mL) is placed in a suitable reaction flask.

-

Phosphoryl chloride (225 mL) is added slowly to the flask.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere for 4 hours.

-

After the reaction is complete, the dark brown mixture is cooled to room temperature.

-

The cooled mixture is then carefully poured into ice water to quench the reaction.

-

The aqueous mixture is extracted with diethyl ether to separate the organic phase containing the product.

-

The organic phase is then further processed (e.g., washed, dried, and concentrated) to isolate the this compound product.

Application in Drug Discovery Workflow

This compound is a key intermediate in the synthesis of various inhibitors and pharmaceutical compounds.[2][3] The differential reactivity of the C-Cl and C-Br bonds allows for sequential cross-coupling reactions, a common strategy in drug development. For instance, palladium-catalyzed cross-coupling reactions can be performed chemoselectively.[8] The following diagram illustrates a typical workflow where this compound is used to synthesize a hypothetical kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor using this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 32779-36-5 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. molkem.com [molkem.com]

- 5. 32779-36-5|this compound|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound | CAS#:32779-36-5 | Chemsrc [chemsrc.com]

5-Bromo-2-chloropyrimidine: A Technical Guide to its Physicochemical Properties

This technical guide provides an in-depth analysis of the solubility and melting point of 5-Bromo-2-chloropyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3] The information presented is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Data Summary

The melting point and solubility of this compound are critical parameters for its handling, reaction optimization, and purification. A summary of these properties is presented below.

| Property | Value | Solvents |

| Melting Point | 73-81 °C | Not Applicable |

| Solubility | Practically Insoluble | Water[1] |

| Soluble | Ethanol, Acetone, Methanol[1][2] |

Appearance: White to light brown or off-white to beige crystalline solid.[1][2]

Experimental Protocols

Accurate determination of melting point and solubility is fundamental to characterizing this compound. The following sections detail standardized experimental methodologies.

Melting Point Determination

The melting point of an organic solid can be determined by observing the temperature range over which the solid transitions to a liquid.[4][5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.[4]

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[5]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).[5]

-

Repeat the measurement with a fresh sample to ensure consistency.

Solubility Determination

Qualitative solubility tests are performed to determine the appropriate solvent for reactions and purification.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Spatula

Procedure for Water Solubility:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of deionized water in small portions.[7]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[7][8]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If it remains as a solid, it is classified as insoluble.

Procedure for Organic Solvent Solubility:

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the organic solvent (e.g., ethanol, acetone, methanol) in small portions.[7]

-

Vigorously shake or vortex the test tube after each addition.

-

Observe for complete dissolution of the solid to determine solubility.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for determining the physicochemical properties of this compound.

Caption: Workflow for Physicochemical Analysis.

Caption: Decision tree for solubility testing.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 32779-36-5 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide on the Reactivity Profile of 5-Bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyrimidine is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its value stems from the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the pyrimidine (B1678525) core. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Detailed experimental protocols, quantitative data, and visualizations of reaction workflows are presented to aid researchers in the strategic design and execution of synthetic routes involving this important intermediate.

Core Reactivity Principles: A Tale of Two Halogens

The synthetic utility of this compound is primarily dictated by the distinct electronic and steric environments of the chloro group at the C2 position and the bromo group at the C5 position. This inherent difference allows for a high degree of chemoselectivity in its reactions.

Palladium-Catalyzed Cross-Coupling Reactions: In transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the carbon-bromine (C-Br) bond at the 5-position is generally more reactive than the carbon-chlorine (C-Cl) bond at the 2-position.[1] This is a consequence of the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the palladium catalytic cycle. This predictable reactivity allows for the selective formation of new bonds at the C5 position, while preserving the C2-chloro substituent for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the C2 position is more susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms renders the C2 and C4/C6 positions of the pyrimidine ring electron-deficient and thus activated towards nucleophilic attack. The chlorine atom at the C2 position serves as a good leaving group in these reactions.

The interplay of these reactivity patterns allows for a programmed, stepwise functionalization of the pyrimidine ring, as illustrated below.

Caption: Chemoselective functionalization pathways.

Palladium-Catalyzed Cross-Coupling Reactions

The selective functionalization of the C5 position of this compound via palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, this reaction with various boronic acids proceeds selectively at the C-Br bond.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 100 | 70 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100 | High |

| 3-Furylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | Good |

| 2-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100 | High |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. This reaction allows for the selective amination of the C5 position of this compound.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 81 |

| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | 1,4-Dioxane | 100 | High |

| N-Methylaniline | [PdBr(PtBu₃)]₂ | - | NaOtBu (1.2) | Toluene | 80 | Good |

| Indole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | Moderate |

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas.

-

Reagent and Solvent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.

-

Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to the synthesis of alkynyl-substituted pyrimidines, again with high selectivity for the C5 position.

Quantitative Data for Sonogashira Coupling

| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N (2) | DMF | 80 | Good |

| 1-Hexyne | PdCl₂(PPh₃)₂ (5) | 10 | i-Pr₂NH (2) | THF | 60 | High |

| Ethynyltrimethylsilane | Pd(OAc)₂ (2) | - | Cs₂CO₃ (2) | Acetonitrile | 80 | Moderate |

| Propargyl alcohol | Pd(PPh₃)₄ (5) | 10 | Et₃N (2) | DMF | 80 | Good |

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas.

-

Reagent and Solvent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

-

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

References

An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a halogenated pyrimidine (B1678525) derivative that has emerged as a crucial building block in modern organic and medicinal chemistry. Its unique electronic properties and bifunctional nature, arising from the presence of two different halogen atoms at positions 2 and 5 of the pyrimidine ring, make it a versatile reagent for a wide range of chemical transformations. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Discovery and History

While the specific details of the initial synthesis of this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with significant advancements in their synthesis throughout the 20th century.[1] Halogenated pyrimidines, in particular, gained prominence as versatile intermediates in the synthesis of a wide array of biologically active compounds. The first synthesis of this compound likely occurred in the mid-20th century as part of the broader exploration of halogenated heterocycles for pharmaceutical and agrochemical research.[2] Its utility as a synthetic intermediate has led to the development of numerous synthetic methodologies, particularly in recent decades, driven by its application in the synthesis of high-value pharmaceutical compounds.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[3] A summary of its key physicochemical and spectroscopic properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32779-36-5 | |

| Molecular Formula | C₄H₂BrClN₂ | |

| Molecular Weight | 193.43 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 73-79 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in most organic solvents, insoluble in water. | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | Spectra available | [4] |

| ¹³C NMR | Spectra available | [5] |

| Infrared (IR) | Spectra available | [4] |

| Mass Spectrometry (MS) | Spectra available | [4] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common starting material is 2-hydroxypyrimidine (B189755), which undergoes bromination followed by chlorination. Below are detailed protocols for some of the key synthetic methods.

General Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from 2-hydroxypyrimidine. The first step is the bromination at the 5-position, followed by the conversion of the hydroxyl group at the 2-position to a chloro group.

Experimental Protocols

Method 1: Bromination with Hydrobromic Acid and Hydrogen Peroxide, followed by Chlorination with Phosphorus Oxychloride

This is a widely used and efficient method for the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2-hydroxypyrimidine

-

Materials: 2-hydroxypyrimidine, hydrobromic acid (35 wt%), hydrogen peroxide (30 wt%).

-

Protocol: To a reaction vessel, add 112.1 g (1 mol) of 2-hydroxypyrimidine and 462.3 g of 35 wt% hydrobromic acid. The molar ratio of hydrogen bromide to 2-hydroxypyrimidine is 2:1. Add 226.7 g of 30 wt% hydrogen peroxide (molar ratio of hydrogen peroxide to 2-hydroxypyrimidine is 2:1). Heat the mixture to 40°C and maintain the reaction for 12 hours. The resulting product is 5-bromo-2-hydroxypyrimidine.[6]

Step 2: Synthesis of this compound

-

Materials: 5-Bromo-2-hydroxypyrimidine, phosphorus oxychloride (POCl₃), triethylamine (B128534).

-

Protocol: The intermediate from the previous step is then reacted with phosphorus oxychloride in the presence of an organic amine catalyst such as triethylamine to yield this compound.[6] A specific protocol involves adding 35 g (0.2 mol) of 2-hydroxy-5-bromopyrimidine and 61.3 g (0.4 mol) of phosphorus oxychloride to 200 mL of toluene (B28343) under a nitrogen atmosphere. At 35°C, 40.5 g of triethylamine is added, and the mixture is heated to 80-85°C and stirred for 6 hours. After completion, the mixture is worked up to isolate the final product.[7]

Table 3: Comparison of Synthesis Methods for this compound

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| 1 | 2-Hydroxypyrimidine | 1. HBr (35%), H₂O₂ (30%) 2. POCl₃, Triethylamine | 1. 40°C, 12h 2. 80-85°C, 6h | ~96 (overall) | >98 | [6][7] |

| 2 | 2-Hydroxypyrimidine | 1. HBr (50%), H₂O₂ (50%) 2. POCl₃, Triethylamine | 1. 30°C, 14h 2. Not specified | ~96 | 98.4 | [6] |

| 3 | 2-Hydroxypyrimidine | 1. HBr (20%), H₂O₂ (10%) 2. POCl₃, Triethylamine | 1. 100°C, 8h 2. Not specified | Not specified | Not specified | [6] |

Application in Drug Discovery: Synthesis of Macitentan

A significant application of this compound is its use as a key intermediate in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.

The Endothelin Signaling Pathway and Macitentan's Mechanism of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes, ETA and ETB, on smooth muscle cells. This binding triggers a signaling cascade that leads to vasoconstriction and cell proliferation. Macitentan acts as a dual antagonist, blocking both ETA and ETB receptors, thereby inhibiting the downstream signaling and promoting vasodilation.

References

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. newworldencyclopedia.org [newworldencyclopedia.org]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. Pyrimidine biosynthesis: Significance and symbolism [wisdomlib.org]

- 6. CN114591250A - One-step synthesis method of this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This reaction is particularly vital in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[1] Pyrimidine (B1678525) derivatives are of significant interest in drug discovery, with many approved drugs containing this heterocyclic core.[1] Their ability to act as bioisosteres for phenyl rings and participate in hydrogen bonding often leads to enhanced pharmacokinetic and pharmacodynamic properties.[1]

5-Bromo-2-chloropyrimidine is a versatile building block for synthesizing novel substituted pyrimidines. The presence of two distinct electrophilic sites—the C-Cl bond on the electron-deficient pyrimidine ring and the C-Br bond—offers the potential for selective functionalization.[1][2] In palladium-catalyzed cross-coupling reactions, the general reactivity of halides follows the order I > Br > Cl.[1] However, the C-Cl bond on the pyrimidine ring is activated towards oxidative addition to the palladium catalyst.[1] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to ensure high selectivity and yield.[1] The resulting 2-aryl-5-bromopyrimidines can serve as valuable intermediates for further elaboration in the development of novel therapeutic agents.

The products of the Suzuki coupling of this compound are versatile intermediates for synthesizing a wide range of biologically active molecules. These compounds may find applications in the development of treatments for cancer, inflammation, immunological disorders, and central nervous system (CNS) disorders.[3]

Comparative Summary of Suzuki-Miyaura Coupling Protocols

The following table summarizes various conditions for the Suzuki-Miyaura coupling of halopyrimidines, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | [4][5] |

| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF | THF | 50 | Moderate | [1][6] |

| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane | 100 (Microwave) | 71 | [4] |

| XPhos Pd G2 (low loading) | - | Weak inorganic base | - | - | High | [4] |

| PEPPSI-IPr (3) | - | K₂CO₃ | Benzene | 75 | Good | [4] |

| Pd(OAc)₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 80 | Good | [1] |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 100 | - | [7] |

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)[1]

-

Anhydrous solvent (e.g., 1,4-dioxane, THF, toluene, DMF)[1]

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).[1]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and, if required, water (e.g., 1 mL).[1]

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-bromopyrimidine.[1]

Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle.

Caption: Experimental Workflow Diagram.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyrimidine is a highly versatile and valuable synthetic intermediate in the field of medicinal chemistry and drug development.[1][2] Its unique structural features, possessing two distinct reactive sites on the pyrimidine (B1678525) ring, allow for a wide range of chemical transformations, making it a crucial building block for the synthesis of complex, biologically active molecules.[3] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors and receptor antagonists.

Key Applications in Drug Synthesis

The strategic importance of this compound lies in its utility as a scaffold for generating diverse molecular libraries. It is a key intermediate in the synthesis of numerous pharmaceutical agents, including antivirals and anticancer drugs.[2]

One of the most notable applications of this intermediate is in the synthesis of Macitentan , a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][4] Furthermore, the pyrimidine core is a prevalent motif in a large number of kinase inhibitors , and this compound serves as a critical starting material for the development of these targeted cancer therapeutics.[3][5][6][7] For instance, it has been utilized in the creation of novel Bcr/Abl tyrosine kinase inhibitors and covalent inhibitors of the MSK1 kinase.[5][8]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| CAS Number | 32779-36-5 |

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight | 193.43 g/mol |

| Appearance | Off-white to beige crystalline powder[1][4] |

| Melting Point | 73-79 °C[1][4] |

| Boiling Point | 130.1±19.8 °C |

| Density | 1.9±0.1 g/cm³ |

| Solubility | Soluble in organic solvents |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for successful synthesis. Below are protocols for the synthesis of this compound and a general procedure for its subsequent use in the synthesis of substituted pyrimidines.

Protocol 1: Synthesis of this compound from 5-Bromo-2-hydroxypyrimidine (B17364)

This protocol describes the chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride.

Materials:

-

5-Bromo-2-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (B128534) or N,N-Dimethylaniline

-

Sodium carbonate solution (20%)

-

Ice water

-

Ethyl acetate (B1210297)

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask maintained under a nitrogen atmosphere, combine 5-bromo-2-hydroxypyrimidine (e.g., 35 g, 0.2 mol) and toluene (200 mL).[9]

-

To this suspension, add phosphorus oxychloride (61.3 g, 0.4 mol).[9]

-

Slowly add triethylamine (40.5 g) to the mixture at 35 °C.[9]

-

Heat the reaction mixture to 80-85 °C and stir for 6 hours.[9] Monitor the reaction progress by HPLC until the starting material is consumed (less than 2%).[9]

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the majority of toluene and excess phosphorus oxychloride.[9]

-

Carefully pour the concentrated reaction mixture into ice water.

-

Adjust the pH of the aqueous solution to 8-9 with a 20% sodium carbonate solution.[9]

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity |

| 5-Bromo-2-hydroxypyrimidine | POCl₃, Triethylamine | Toluene | 80-85 °C, 6 h | 91% | 99.76% |

Protocol 2: General Procedure for Nucleophilic Substitution on this compound

This protocol outlines a general method for the sequential substitution of the chloro and bromo groups, a common strategy in the synthesis of kinase inhibitors.

Materials:

-

This compound

-

Primary or secondary amine (Nucleophile 1)

-

Arylboronic acid (for Suzuki coupling) or another amine (Nucleophile 2)

-

Base (e.g., K₂CO₃, DIPEA)

-

Palladium catalyst and ligand (for Suzuki coupling, e.g., Pd(PPh₃)₄)

-

Solvent (e.g., DMF, Acetonitrile, Dioxane)

-

Water

-

Ethyl acetate

Procedure: Step A: Substitution at the 2-position (SNAr)

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DMF.

-

Add a primary or secondary amine (1.1 eq) and a base like K₂CO₃ or DIPEA (2.0 eq).[3]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[3]

-

Upon completion, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the 2-amino-5-bromopyrimidine (B17363) intermediate.

Step B: Substitution at the 5-position (e.g., Suzuki Coupling)

-

To a solution of the 2-amino-5-bromopyrimidine intermediate from Step A in a solvent such as dioxane, add an arylboronic acid (1.2 eq) and a base (e.g., K₂CO₃).

-

Degas the mixture and add a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the crude product by column chromatography to obtain the desired 2,5-disubstituted pyrimidine.

Visualizing Synthetic and Biological Pathways

Diagrams are powerful tools for illustrating complex chemical and biological processes. The following visualizations were created using the DOT language.

Caption: Synthetic workflow for the preparation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound (32779-36-5) at Nordmann - nordmann.global [nordmann.global]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 32779-36-5 [chemicalbook.com]

- 5. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various palladium-catalyzed cross-coupling reactions involving 5-bromo-2-chloropyrimidine. This versatile building block is a key intermediate in the synthesis of numerous pharmaceutical compounds, making a thorough understanding of its reactivity essential for drug discovery and development.[1][2]

Introduction

This compound possesses two distinct electrophilic sites on the pyrimidine (B1678525) ring: a chloro substituent at the 2-position and a bromo substituent at the 5-position. The inherent differences in the reactivity of the C-Cl and C-Br bonds allow for selective functionalization through various cross-coupling reactions. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl.[3] This suggests that the C-Br bond at the 5-position is more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond at the 2-position, enabling selective cross-coupling at the 5-position. However, the electron-deficient nature of the pyrimidine ring activates the C-Cl bond, and specific reaction conditions, including the choice of catalyst, ligand, and base, can be tailored to achieve selective coupling at either position.

This guide covers key cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing optimized conditions and detailed experimental protocols.

Chemoselectivity Considerations

Achieving chemoselectivity is the primary challenge when working with this compound. To favor coupling at the more reactive C-Br bond at the 5-position, milder reaction conditions can be employed. For selective coupling at the C-Cl bond at the 2-position, a more robust catalyst system and potentially higher temperatures may be necessary, often after the 5-position has been functionalized. Careful optimization of the reaction parameters is crucial to minimize the formation of undesired side products.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.

General Reaction Conditions

A typical Suzuki-Miyaura coupling with this compound involves a palladium catalyst, a suitable ligand, a base, and a solvent system. The choice of these components is critical for achieving high yields and selectivity.

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often used for its reliability. Pre-formed catalysts like XPhos-Pd-G3 can also be effective.[4] |

| Ligand | PPh₃, XPhos, SPhos | Bulky, electron-rich phosphine (B1218219) ligands can enhance catalytic activity, especially for less reactive chlorides.[5] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly influence the reaction outcome. K₃PO₄ is a good starting point.[5][6] |

| Solvent | 1,4-Dioxane (B91453)/H₂O, Toluene, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[5][6] |

| Temperature | 80-110 °C | Higher temperatures may be required for coupling at the C-Cl position. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation.[4] |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

-

Preparation: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 2-amino-5-bromopyrimidines or 5-amino-2-chloropyrimidines.[8][9]

General Reaction Conditions

Successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base to promote the desired C-N bond formation while avoiding side reactions.

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors for generating the active Pd(0) catalyst in situ. |

| Ligand | BINAP, Xantphos, BrettPhos | The choice of ligand is crucial and depends on the amine substrate. Bulky biarylphosphine ligands are often effective.[10] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required.[5] |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, degassed solvents are essential for optimal results. |

| Temperature | 80-110 °C | The reaction temperature should be optimized for each substrate combination. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

-

Preparation: To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., toluene). Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: After cooling, quench the reaction with water and extract with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between this compound and terminal alkynes.[11][12]

General Reaction Conditions

This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Both Pd(0) and Pd(II) precursors can be used. |

| Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst. Copper-free conditions are also possible.[5] |

| Base | Et₃N, i-Pr₂NH | The amine base often serves as the solvent as well. |

| Solvent | THF, DMF, Acetonitrile | A co-solvent may be used if the amine base is not sufficient. |

| Temperature | Room Temperature to 80 °C | The reaction is often run at or slightly above room temperature. |

| Atmosphere | Inert (Argon or Nitrogen) | Important for preventing side reactions, such as the homocoupling of the alkyne. |

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

-

Preparation: In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Inert Atmosphere: Flush the flask with an inert gas.

-

Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with aqueous solutions of ammonium (B1175870) chloride and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]

Visualizations

General Experimental Workflow

Caption: General workflow for a cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Decision Tree for Selective Coupling

Caption: Decision tree for selective functionalization.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 32779-36-5 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Protocols for the derivatization of 5-Bromo-2-chloropyrimidine

An imperative building block in contemporary medicinal chemistry and materials science, 5-Bromo-2-chloropyrimidine serves as a versatile scaffold for the synthesis of a diverse array of complex molecules.[1][2] Its structure is characterized by two distinct electrophilic sites: a chlorine atom at the C2 position and a bromine atom at the C5 position. The differing reactivity of the carbon-bromine and carbon-chlorine bonds towards various transformations allows for selective and sequential functionalization, making it an invaluable precursor for creating novel derivatives with potential therapeutic applications.[1][3]

This document provides detailed application notes and experimental protocols for several key derivatization reactions of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Stille coupling, and Nucleophilic Aromatic Substitution. The protocols are designed to be a practical guide for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] For this compound, this reaction can be performed selectively. The C-Br bond at the C5 position is generally more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond at the C2 position, allowing for mono-functionalization at the C5 position under carefully controlled conditions.[3] Subsequent coupling at the C2 position can then be achieved, often using more forcing conditions.

General Reaction Scheme

Caption: Selective Suzuki-Miyaura coupling at the C5-Br position.

Caption: Selective Suzuki-Miyaura coupling at the C5-Br position.

Experimental Protocol: Selective Coupling at C5

-

Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (e.g., Argon or Nitrogen).

-

Reagent Addition: To the flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.).[5][6]

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a suitable ligand.[4]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene (B28343), or THF, and water (e.g., 4:1 v/v).[7]

-

Reaction: Stir the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[4][7]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[6][8]

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | 75-90 |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 12 | 80-95 |

| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | 70-88 |

Visualization: Suzuki-Miyaura Catalytic Cycle

Catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[9][10] This reaction is highly valuable in pharmaceutical development due to the prevalence of the aminopyrimidine scaffold in bioactive molecules.[11] Similar to the Suzuki coupling, selective amination at the C5-Br position is generally favored over the C2-Cl position due to the higher reactivity of the C-Br bond.[11]

General Reaction Scheme

Caption: Selective Buchwald-Hartwig amination at the C5-Br position.

Caption: Selective Buchwald-Hartwig amination at the C5-Br position.

Experimental Protocol: Selective Amination at C5

-

Inert Atmosphere Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., BINAP or XPhos, 1.5-3 mol%).[7]

-

Reagent Addition: Add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).[7]

-

Solvent and Substrates: Add degassed anhydrous solvent (e.g., toluene or dioxane). Then, add the this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).[7][11]

-

Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]

-

Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate (B1210297).[11]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 70-90 |

| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12-24 | 75-95 |

| PdCl₂(dppf) (5) | - | K₃PO₄ (2.0) | THF | 70 | 24 | 65-85 |

Visualization: Buchwald-Hartwig Experimental Workflow

Experimental workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[12][13] It is a reliable method for forming C(sp²)-C(sp) bonds. For this compound, the reaction can be directed to the C5-Br position under standard conditions. Copper-free Sonogashira protocols are also available and can sometimes provide cleaner reactions.[7][14]

General Reaction Scheme

Caption: Selective Sonogashira coupling at the C5-Br position.

Caption: Selective Sonogashira coupling at the C5-Br position.

Experimental Protocol: Selective Coupling at C5

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).[7][12]

-

Solvent and Base: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2.0-7.0 equiv.).[7][12]

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) via syringe.[7]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-80 °C) and monitor the reaction's progress.[7][12]

-

Workup: Once complete, dilute the reaction with a solvent like Et₂O and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine.[12]

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by flash column chromatography.[12]

Data Presentation: Sonogashira Coupling Conditions

| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH (7.0) | THF | RT | 3 | 80-95 |

| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | 6 | 75-90 |

| Pd(OAc)₂ (2) | - (Copper-free) | Piperidine (2.0) | Toluene | 60 | 12 | 70-85 |

Visualization: Sonogashira Reaction Logic

Key components and relationship in a Sonogashira coupling.

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organic halide with an organostannane (organotin) reagent.[15][16] A key advantage is the stability and functional group tolerance of the organostannane reagents.[15] For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for a stepwise, selective functionalization, typically at the C5 position first.[1][17]

General Reaction Scheme

Caption: Selective Stille coupling at the C5-Br position.

Caption: Selective Stille coupling at the C5-Br position.

Experimental Protocol: Selective Coupling at C5

-

Inert Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane reagent (1.1-1.2 equiv.).

-

Solvent and Catalyst: Add an anhydrous, degassed solvent such as DMF or toluene. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[18]

-

Additives: In some cases, additives like CuI or LiCl are used to accelerate the reaction.[15][18]

-

Reaction: Heat the solution (e.g., 60-100 °C) and stir for the required time, monitoring by TLC or LC-MS.[18]

-

Workup: After cooling, the reaction mixture can be treated in several ways to remove tin byproducts. One common method is to dilute with an organic solvent and wash with an aqueous solution of KF or NH₄OH.[15]

-

Purification: After aqueous workup, dry the organic layer, concentrate, and purify the product by silica gel chromatography.

Data Presentation: Stille Coupling Conditions

| Catalyst (mol%) | Additive (equiv.) | Stannane (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Pd(PPh₃)₄ (5) | - | R-SnBu₃ (1.1) | Toluene | 100 | 12 | 70-90 |

| Pd₂(dba)₃ (2) / PPh₃ (8) | - | R-SnBu₃ (1.2) | Dioxane | 90 | 16 | 75-92 |

| PdCl₂(dppf) (3) | CuI (0.1) | R-SnBu₃ (1.1) | DMF | 80 | 8 | 80-95 |

Visualization: Stille Coupling Catalytic Cycle

Catalytic cycle for the Stille cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine (B1678525) ring, enhanced by the two halogen substituents, makes this compound susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1] In this reaction, a nucleophile directly attacks the ring and displaces one of the halides. The C2-chloro group is generally more activated towards SₙAr than the C5-bromo group due to the electronic influence of the ring nitrogens. This provides a complementary selectivity to the palladium-catalyzed cross-coupling reactions.

General Reaction Scheme

Caption: Selective SₙAr at the C2-Cl position.

Caption: Selective SₙAr at the C2-Cl position.

Experimental Protocol: Substitution with a Thiol

-

Reagent Preparation: In a round-bottom flask, dissolve the desired thiol (1.1 equiv.) in a suitable solvent like DMF or ethanol.

-

Base Addition: Add a base, such as NaH or K₂CO₃ (1.2 equiv.), to deprotonate the thiol and form the more nucleophilic thiolate in situ. Stir for 10-15 minutes.

-

Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same solvent to the thiolate mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C). The reaction is often rapid and can be monitored by TLC.

-

Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the target compound using column chromatography or recrystallization.[8]

Data Presentation: SₙAr Conditions

| Nucleophile (Nu-H) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | R-SH (Thiol) | K₂CO₃ (2.0) | DMF | RT | 2-4 | 85-95 | | R-OH (Alcohol) | NaH (1.2) | THF | 60 | 6-12 | 70-90 | | R₂NH (Sec. Amine) | - (or K₂CO₃) | Ethanol | 78 (reflux) | 8-24 | 60-85 | | N₃⁻ (from NaN₃) | - | DMF | RT | 2-3 | >90 |

Visualization: SₙAr Mechanism Workflow

Mechanism workflow for Nucleophilic Aromatic Substitution.

References

- 1. This compound | 32779-36-5 | Benchchem [benchchem.com]

- 2. This compound | 32779-36-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]